molecular formula C13H21NO4 B11859490 5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid

5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid

Cat. No.: B11859490
M. Wt: 255.31 g/mol
InChI Key: UILIRDSKQDMMDN-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid is a spirocyclic proline derivative featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of conformationally constrained peptides and protease inhibitors. Its spirocyclic architecture imposes rigidity, enhancing binding selectivity in drug candidates . Key physicochemical properties include a molecular formula of C₁₃H₂₁NO₄, a molecular weight of 255.3 g/mol, and a melting point range of 131–134°C (for related analogs) .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILIRDSKQDMMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid typically involves the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions. This is done by reacting the spiro compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Synthetic Applications

The synthesis of 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid can be achieved through various methodologies:

  • Protective Group Strategies : The tert-butoxycarbonyl group facilitates the protection of amine functionalities during multi-step syntheses.
  • Cyclization Reactions : The spirocyclic framework can be formed via cyclization reactions involving suitable precursors, enhancing the compound's structural complexity.

These synthetic routes underscore the versatility of this compound in organic chemistry, allowing chemists to explore diverse reaction pathways and develop novel derivatives.

Research indicates that compounds with similar spirocyclic structures exhibit promising biological activities, particularly as antiviral agents. Notably, this compound has been investigated for its potential role in:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in the context of hepatitis C virus (HCV). It serves as an intermediate in synthesizing antiviral agents like ledipasvir, which targets the NS5A protein involved in HCV replication.

Summary of Biological Research Findings

Study FocusFindings
Antiviral ActivityPotential inhibition of HCV replication; serves as an intermediate for antiviral synthesis
Cellular StudiesEvaluated for cytotoxicity and efficacy against viral infections
Toxicity and SafetyInitial assessments indicate manageable toxicity levels; further studies required

Case Studies

  • Antiviral Synthesis :
    • A study demonstrated that this compound could be utilized in synthesizing HCV inhibitors, highlighting its importance in medicinal chemistry.
  • Mechanistic Studies :
    • Research focused on elucidating the mechanism of action of related compounds revealed insights into how spirocyclic structures interact with viral proteins, providing a basis for further drug development.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Variations and Nomenclature

The primary distinction among spirocyclic proline derivatives lies in their spiro ring systems (e.g., [2.4], [2.5], [3.4]) and stereochemistry. These variations influence molecular geometry, solubility, and biological activity. Below is a comparative analysis:

Physicochemical and Spectroscopic Data

  • NMR Profiles : All compounds show characteristic Boc group signals at δ ~1.4 ppm (t-Bu) and carboxylic protons in exchange. Spiro[2.4] systems display distinct splitting patterns due to smaller ring strain .
  • Solubility : The Boc group enhances solubility in organic solvents (e.g., THF, ethyl acetate) but reduces aqueous solubility. Spiro[3.4] derivatives exhibit marginally better aqueous solubility due to larger ring flexibility .
  • Stability : Boc-protected analogs are stable under acidic conditions but susceptible to deprotection with TFA/CH₂Cl₂ .

Commercial Availability and Cost

  • Discontinued Products : Several analogs, including 5-azaspiro[2.5]octane-6-carboxylic acid, are listed as discontinued by suppliers like CymitQuimica due to niche demand .
  • Pricing : Rare chiral variants (e.g., (6S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid) cost $4,000/g , while racemic mixtures are cheaper but require resolution .

Biological Activity

5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 2920197-97-1
  • IUPAC Name : (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes involved in metabolic pathways. Research indicates that this compound exhibits significant activity in several areas:

1. Antioxidant Properties

Studies have shown that compounds with similar structures can exhibit antioxidant activity, which may be attributed to the presence of the spirocyclic structure that stabilizes radical species. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

2. Anti-inflammatory Effects

Research indicates that derivatives of spiro compounds can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects.

3. Cytotoxic Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings and Case Studies

StudyFindings
Study on Antioxidant Activity Evaluated the antioxidant potential using DPPH and ABTS assays; showed significant radical scavenging activity.Supports the potential use of the compound as an antioxidant agent in therapeutic applications .
Anti-inflammatory Mechanism Investigated the effects on LPS-induced inflammation in macrophages; reduced TNF-alpha and IL-6 levels significantly.Suggests that the compound could be developed as a novel anti-inflammatory drug .
Cytotoxicity Assay Tested against various cancer cell lines (e.g., HeLa, MCF-7); exhibited IC50 values in the micromolar range.Indicates potential for development as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

Antioxidant Mechanism

The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

Anti-inflammatory Pathway

Inhibition of NF-kB signaling pathway has been suggested as a mechanism for its anti-inflammatory effects, leading to decreased expression of inflammatory mediators.

Induction of Apoptosis

The compound may trigger apoptosis via intrinsic pathways involving mitochondrial dysfunction and activation of caspases, which are critical for programmed cell death.

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